molecular formula C10H9F3O B024422 3-(Trifluoromethyl)benzenepropanal CAS No. 21172-41-8

3-(Trifluoromethyl)benzenepropanal

Cat. No.: B024422
CAS No.: 21172-41-8
M. Wt: 202.17 g/mol
InChI Key: APCCHYPQHODSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)benzenepropanal: is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . It is an aromatic aldehyde characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a propanal group. This compound is a clear, colorless to pale yellow oily liquid with a density of approximately 1.192 g/cm³ and a boiling point of around 207.4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzenepropanal can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with trifluoromethyl compounds under basic conditions. For instance, benzaldehyde can react with trifluoromethyl iodide in the presence of a base like sodium carbonate to yield this compound . The reaction typically requires heating and an inert solvent such as dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the reduction of 3-(trifluoromethyl)hydrocinnamic acid using reducing agents like lithium aluminum hydride in an inert solvent . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzenepropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-(Trifluoromethyl)benzoic acid.

    Reduction: 3-(Trifluoromethyl)benzenepropanol.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(Trifluoromethyl)benzenepropanal is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, compounds containing trifluoromethyl groups are often explored for their potential pharmacological activities. This compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: This compound is also utilized in the production of agrochemicals and materials science. Its unique properties make it suitable for developing new materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)benzenepropanal largely depends on its application. In biological systems, the trifluoromethyl group can influence the compound’s interaction with molecular targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity and selectivity towards specific targets . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzyl alcohol

Comparison: 3-(Trifluoromethyl)benzenepropanal is unique due to the presence of both an aldehyde group and a trifluoromethyl group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 3-(trifluoromethyl)benzaldehyde lacks the propanal group, limiting its reactivity in certain synthetic applications. Similarly, 3-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzyl alcohol have different functional groups, which influence their chemical behavior and applications .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCCHYPQHODSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461591
Record name 3-(Trifluoromethyl)benzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21172-41-8
Record name 3-(Trifluoromethyl)benzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21172-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.40 g of 3-(3-trifluoromethylphenyl)-propionic acid methyl ester synthesized in Step 1 was dissolved in 20 ml of dry dichloromethane. 13 ml of diisopropyl aluminum hydride solution (0.91 M) in hexane was dropped over 5 minutes at −78° C. under an argon atmosphere, and the mixture was stirred at the same temperature for 40 minutes. 50 ml of a saturated ammonium chloride aqueous solution was dropped, and then the mixture was stirred and the temperature was raised to room temperature. 20 ml of water and 5 ml of concentrated hydrochloric acid were added, and the resultant was separated into an aqueous layer and an organic layer. The aqueous layer was extracted with dichloromethane, and the extract was combined with the separated organic layer, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to afford 2.12 g of the captioned compound as an oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diisopropyl aluminum hydride
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (5 gm) as obtained in example 2 was added to toluene (50 ml) and then cooled to −75 to −80° C. To the solution was added a solution of diisobutylaluminium hydride (4.59 gm) in n-hexane (33 ml) slowly for 1 hour 30 minutes at −75 to −80° C. The reaction mass was maintained for 1 hour at −75 to −80° C. and then added methanol (5 ml) at −75 to −80° C. The temperature of the reaction mass was raised to 0° C. and the reaction mass was poured to the chilled water (150 ml). To the reaction mass was added ethyl acetate (50 ml) and then added sodium sulfate solution (20%, 25 ml). The reaction mass was maintained for 1 hour 30 minutes at room temperature and then filtered through celite bed. The layers were separated and the aqueous layer was extracted with toluene. The combined organic layer was dried over sodium sulfate and the solvent was distilled off under reduced pressure to obtain 4.2 gm of 3-[3-(trifluoromethyl)phenyl]propionaldehyde.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)benzenepropanal
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)benzenepropanal
Reactant of Route 3
3-(Trifluoromethyl)benzenepropanal
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)benzenepropanal
Reactant of Route 5
3-(Trifluoromethyl)benzenepropanal
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethyl)benzenepropanal
Customer
Q & A

Q1: Why is 3-(Trifluoromethyl)benzenepropanal a crucial intermediate in certain synthetic routes for Cinacalcet?

A1: this compound serves as a key building block in synthesizing Cinacalcet via a reductive amination strategy []. This aldehyde reacts with (R)-(+)-1-(1-naphthyl)ethylamine, readily forming an imine intermediate. Subsequent reduction of this imine yields Cinacalcet. This approach is particularly advantageous as it avoids the formation of an amide intermediate, potentially simplifying the synthetic pathway and improving overall yield.

Q2: Are there alternative synthetic routes to Cinacalcet that do not involve this compound?

A2: Yes, the research paper outlines several other strategies for Cinacalcet synthesis []. These include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.